molecular formula C16H12BrNO3 B5549781 5-bromo-3-(2-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one

5-bromo-3-(2-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one

Cat. No. B5549781
M. Wt: 346.17 g/mol
InChI Key: ORYQNCONASJADR-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 5-bromo-3-methoxysalicylaldehyde with various agents, leading to the formation of Schiff bases. For example, Schiff bases have been synthesized by reacting 5-bromo-3-methoxysalicylaldehyde with 4-methoxybenzohydrazide and 4-aminoantipyrine, respectively (Mei-An Zhu & X. Qiu, 2011). These methods highlight a foundational approach to synthesizing structurally related compounds, which could be adapted for the synthesis of 5-bromo-3-(2-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one.

Molecular Structure Analysis

The crystal structures of compounds related to this compound showcase interesting features. For instance, a study detailed the crystal structure of Schiff bases derived from 5-methoxysalicylaldehyde, highlighting their stabilization by N-H...O and O-H...O hydrogen bonds as well as π...π interactions (Q. Zong & J. Y. Wu, 2013). These structural insights are essential for understanding the molecular architecture and potential intermolecular interactions of our compound of interest.

Chemical Reactions and Properties

The chemical reactivity and properties of this compound can be inferred from related studies. For example, the reaction of similar indole derivatives with various reagents leads to a range of products, indicating the compound's potential versatility in chemical transformations (Y. Hirokawa, T. Horikawa, & S. Kato, 2000). These reactions underscore the compound's functional group reactivity and its application in synthesizing a wide array of derivatives.

Scientific Research Applications

Photodynamic Therapy and Photosensitizers

A zinc phthalocyanine derivative substituted with benzenesulfonamide groups containing a Schiff base, closely related to the structure of interest, demonstrates significant potential in photodynamic therapy (PDT) for cancer treatment. This compound exhibits excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II PDT mechanisms. These characteristics suggest that similar structures, including 5-bromo-3-(2-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one, could be explored for their efficacy as Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant Properties

Compounds derived from or structurally similar to this compound, such as bromophenols isolated from the marine red alga Rhodomela confervoides, have demonstrated potent antioxidant activities. These natural antioxidants can scavenge free radicals more effectively than some commercial antioxidants, suggesting potential applications in food preservation and pharmaceuticals to mitigate oxidative stress (Li, Li, Gloer, & Wang, 2011).

Crystal Structure Analysis

The crystal structures of compounds structurally related to the query compound, such as aroylhydrazones derived from 5-methoxysalicylaldehyde, provide insights into their molecular interactions, including hydrogen bonding and π...π interactions. Such studies can inform the design of new materials or drugs with desired physical and chemical properties (Zong & Wu, 2013).

Enzyme Inhibition for Therapeutic Applications

Novel bromophenols, including those structurally similar to this compound, have been studied for their carbonic anhydrase inhibitory properties. Some compounds in this category showed promising activities, suggesting potential applications in developing therapies for conditions like glaucoma, epilepsy, and osteoporosis (Balaydın, Şentürk, Göksu, & Menzek, 2012).

Synthesis and Structural Elucidation

Research on mixed-ligand Cu(II) Schiff base complexes, including those derived from compounds structurally related to the query molecule, highlights their potential as catalysts in organic synthesis. The structural elucidation of such complexes contributes to our understanding of their catalytic mechanisms and can lead to the development of more efficient catalysts for synthesizing a wide range of organic compounds (Ebrahimipour, Khosravan, Castro, Khajoee Nejad, Dušek, & Eigner, 2018).

properties

IUPAC Name

(3Z)-5-bromo-3-[(2-hydroxy-5-methoxyphenyl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO3/c1-21-11-3-5-15(19)9(6-11)7-13-12-8-10(17)2-4-14(12)18-16(13)20/h2-8,19H,1H3,(H,18,20)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYQNCONASJADR-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C=C2C3=C(C=CC(=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.